molecular formula C5H5N3S B2670500 2-[(Methylamino)(sulfanyl)methylene]malononitrile CAS No. 32827-61-5

2-[(Methylamino)(sulfanyl)methylene]malononitrile

Cat. No.: B2670500
CAS No.: 32827-61-5
M. Wt: 139.18
InChI Key: OTEIOJPHZUIOJK-UHFFFAOYSA-N
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Description

2-[(Methylamino)(sulfanyl)methylene]malononitrile is a chemical compound with the molecular formula C5H5N3S . It is used in various chemical reactions and has several properties that make it an interesting compound for study .


Synthesis Analysis

The synthesis of this compound involves the reaction of N-substituted hydrazinecarbothioamides with both 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate . This reaction affords various heterocyclic rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular formula of C5H5N3S . The average mass of the molecule is 139.178 Da, and the monoisotopic mass is 139.020416 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it reacts with N-substituted hydrazinecarbothioamides to form various heterocyclic rings . The exact nature of these reactions can vary depending on the conditions and the other reactants involved .

Scientific Research Applications

Structural and Computational Studies

The investigation into the structural and computational aspects of highly polar quinolin-2(1H)-ylidene derivatives, including compounds similar to "2-[(Methylamino)(sulfanyl)methylene]malononitrile," reveals their equilibrium preference for different tautomeric structures. These compounds exhibit strong conjugation between the quinoline fragment and electron-withdrawing substituents, contributing to their planarity and potential electronic applications (Nesterov et al., 2013).

Catalysis and Synthesis

In the realm of catalysis, "this compound" and its derivatives have been utilized in asymmetric Michael addition reactions. These reactions are crucial for constructing complex molecules with high enantioselectivity, demonstrating the compound's utility in synthetic organic chemistry (Inokuma et al., 2006).

Development of Antioxidant and Anticancer Agents

Research into the synthesis and evaluation of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, which are structurally related to "this compound," has highlighted their potential as potent antioxidant agents. This opens avenues for the development of novel therapeutic compounds (Vartale et al., 2016).

Applications in Dye Synthesis

The compound and its derivatives have been implicated in the synthesis of disperse dyes, showcasing their utility in materials science and industrial applications. The introduction of malononitrile into dye structures enhances color depth and fastness properties on polyester and nylon fabrics, indicating its significance in textile engineering (Lams et al., 2014).

Properties

IUPAC Name

2-[methylamino(sulfanyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-8-5(9)4(2-6)3-7/h8-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEIOJPHZUIOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C(C#N)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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